REACTION_CXSMILES
|
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=O)=O)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5]>S(=O)(=O)(O)O.O.[Zn]>[CH2:1]([C:6]1[CH:7]=[CH:8][C:9]([SH:12])=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH3:5]
|
Name
|
ice water
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
39 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
Thereafter, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for approximately three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with ether (2×400 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent (ether) was evaporated
|
Type
|
DISTILLATION
|
Details
|
the reaction product was vacuum-distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |